Boc-3-bromo-D-phenylalanine
Description
Significance of Unnatural Amino Acids in Peptide and Peptidomimetic Design
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are either synthesized chemically or found in nature but are not among the 20 standard protein-building blocks. Their incorporation into peptides is a critical strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. wikipedia.org Peptides, while promising as therapeutic agents, often suffer from poor metabolic stability and low bioavailability. plos.org The use of UAAs can overcome these limitations by introducing novel side chains, altering backbone conformations, and enhancing resistance to enzymatic degradation. plos.org
The structural diversity offered by UAAs is vast, allowing for the fine-tuning of physicochemical parameters to improve target selectivity and efficacy. nih.govresearchgate.net By modifying side chains, chemists can design drug candidates with a more precise fit for their biological targets. Boc-3-bromo-D-phenylalanine is a protected UAA building block used in peptide synthesis. The tert-Butyloxycarbonyl (Boc) group is a common protecting group for the amine functional group, which is essential for the stepwise and controlled assembly of peptide chains. The core structure, 3-bromo-D-phenylalanine, introduces unique steric and electronic features not found in its natural L-phenylalanine counterpart.
Role of Halogenated Amino Acids in Enhancing Molecular Properties
Halogenation, the process of incorporating halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule, is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. mdpi.com It is estimated that up to a third of drugs in clinical investigation contain a halogen. mdpi.com The introduction of a halogen, such as the bromine atom in this compound, can profoundly influence a molecule's metabolic stability, lipophilicity, electronegativity, and binding affinity. mdpi.comnih.gov
Impact of Halogenation on Metabolic Stability
A primary challenge in drug design is preventing the rapid breakdown of active compounds by metabolic enzymes in the body. Halogenation can significantly enhance metabolic stability. researchgate.net The substitution of a hydrogen atom with a halogen, particularly on an aromatic ring, can block sites that are susceptible to enzymatic oxidation. acs.org This increased resistance to proteolytic digestion and metabolism leads to a longer biological half-life, allowing the drug to exert its therapeutic effect for a more extended period. biopharmaspec.comnih.gov Studies on halogenated peptides have shown that their stability against degradation by enzymes can be improved by 10 to 100-fold. nih.govresearchgate.net The presence of the bromine atom on the phenyl ring of phenylalanine makes the compound more resistant to enzymatic attack compared to natural phenylalanine.
Influence on Lipophilicity and Electronegativity
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects drug absorption, distribution, and membrane permeability. mdpi.com Generally, the introduction of halogens like chlorine and bromine increases a molecule's lipophilicity. mdpi.comstackexchange.com This is because, despite their electronegativity, larger halogens have large, polarizable electron clouds that enhance London dispersion forces, which are favorable for interactions with nonpolar, lipophilic environments. stackexchange.com The bromine atom in 3-bromo-D-phenylalanine increases the lipophilicity of the amino acid side chain, which can improve its ability to cross biological membranes. researchgate.net
Furthermore, the high electronegativity of halogens creates a dipole moment in the carbon-halogen bond. slideshare.net This electronic perturbation can alter the chemical properties of the entire molecule, influencing how it interacts with its biological target. mdpi.com
Halogen Bonding Interactions in Target Affinity
Beyond simple steric and electronic effects, heavier halogens like bromine and iodine can participate in a specific and highly directional non-covalent interaction known as a halogen bond (XB). acs.orgrsc.org A halogen bond forms between a region of positive electrostatic potential on the halogen atom (called a σ-hole) and an electron-rich atom, such as an oxygen or nitrogen, on a biological target like a protein. mdpi.comacs.org
This interaction is analogous to a hydrogen bond and can significantly enhance the binding affinity and specificity of a drug for its receptor. acs.orgacs.orgresearchgate.net The strength of the halogen bond generally increases with the size of the halogen, following the trend Cl < Br < I. rsc.org The bromine atom in this compound is capable of forming these stabilizing halogen bonds within a protein's binding pocket, potentially leading to more potent and selective therapeutic agents. rsc.orgacs.org Computational and experimental studies have confirmed that halogen bonds can enhance protein-ligand and protein-peptide binding affinity. mdpi.comnih.gov
Importance of D-Amino Acids in Drug Development and Biological Systems
Amino acids, the building blocks of proteins, exist as one of two mirror-image forms, or stereoisomers: L-amino acids and D-amino acids. jpt.com While life on Earth is predominantly based on L-amino acids, D-amino acids play crucial roles in various biological systems, particularly in bacteria and as signaling molecules. numberanalytics.comfrontiersin.org In drug development, the use of D-amino acids is a powerful strategy to create peptides with superior therapeutic properties. jpt.comnumberanalytics.com
The primary advantage of incorporating D-amino acids, such as in this compound, into a peptide chain is the enhanced resistance to proteolysis. biopharmaspec.comlifetein.com Proteases, the enzymes that degrade proteins and peptides, are highly specific for L-amino acid sequences. frontiersin.org Peptides constructed from D-amino acids are not recognized by these enzymes and are therefore significantly more stable in biological systems, leading to a longer duration of action. biopharmaspec.comlifetein.com This increased stability is a key reason for the development of peptide drugs containing D-amino acids. biopharmaspec.com
D-Amino Acid Stereochemistry and its Implications in Peptide Synthesis
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental concept in peptide science. jpt.com The "handedness" or chirality of an amino acid is critical because biological systems are highly stereospecific. jpt.com Using a D-amino acid instead of an L-amino acid can dramatically alter the secondary structure (e.g., α-helix or β-sheet) of a peptide. nih.govfrontiersin.org
This structural change can be exploited by drug designers. While in some cases it might disrupt a necessary conformation, in others it can stabilize a desired structure or create a novel one with improved binding characteristics. nih.gov The synthesis of peptides containing D-amino acids requires precise control over stereochemistry to ensure the correct isomer is incorporated. jpt.com The use of a building block like this compound allows chemists to strategically place this modified, proteolytically resistant, and structurally influential amino acid at specific positions within a peptide sequence to achieve a desired therapeutic profile.
Enhanced Proteolytic Stability of D-Amino Acid Containing Peptides
A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases, enzymes that cleave peptide bonds. nih.govletstalkacademy.com Most naturally occurring peptides are composed of L-amino acids, and proteases have evolved to specifically recognize and cleave these L-isomers. mdpi.com By substituting L-amino acids with their D-enantiomers, the resulting peptides become significantly more resistant to proteolytic degradation. nih.govmdpi.comresearchgate.net This enhanced stability is due to the altered stereochemistry at the alpha-carbon, which prevents the D-amino acid-containing peptide from fitting into the active site of the protease. researchgate.net This strategy has been widely employed to increase the in vivo half-life of peptide-based drugs, thereby improving their therapeutic efficacy. letstalkacademy.commdpi.com For instance, research has shown that peptides containing D-amino acids exhibit substantially longer stability in human serum compared to their L-amino acid counterparts. researchgate.net
D-Amino Acids in Microbial Cell Wall Synthesis and Antibiotic Mechanisms
D-amino acids are integral components of the peptidoglycan layer in bacterial cell walls, providing structural rigidity and resistance to degradation. nih.govmdpi.com Specifically, D-alanine and D-glutamic acid are key building blocks in the synthesis of peptidoglycan. nih.govnih.gov The enzymes responsible for incorporating these D-amino acids, such as racemases that convert L-amino acids to their D-forms and ligases that join them together, are unique to bacteria and absent in eukaryotes. nih.gov This makes the peptidoglycan biosynthesis pathway an attractive target for antibiotics. For example, the antibiotic vancomycin (B549263) functions by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis and leading to bacterial cell death.
D-Amino Acids as Therapeutic Agents and Biomarkers
Beyond their role in microbial physiology, D-amino acids are gaining recognition for their potential as therapeutic agents and biomarkers in various diseases. nih.govmdpi.com For instance, D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system and has been investigated as a potential therapeutic for neurological and psychiatric disorders. mdpi.com Altered levels of certain D-amino acids have been associated with conditions such as kidney disease, cancer, and neurodegenerative disorders, suggesting their utility as diagnostic or prognostic biomarkers. nih.govmdpi.commdpi.com For example, studies have shown that urinary levels of specific D-amino acids can differentiate between patients with colorectal cancer and healthy individuals. mdpi.com Furthermore, D-amino acids are being explored as treatments for severe viral infections, with some studies indicating they may improve clinical outcomes. nibn.go.jp
Overview of this compound as a Versatile Building Block
This compound is a synthetically modified amino acid that has emerged as a valuable tool in chemical biology and medicinal chemistry. chemimpex.com It is a derivative of the amino acid D-phenylalanine, featuring a bromine atom at the third position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This specific combination of features makes it a highly versatile building block for the synthesis of complex peptides and other bioactive molecules. chemimpex.com
Strategic Utility in Peptide Synthesis and Medicinal Chemistry
The Boc protecting group is a commonly used acid-labile protecting group in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain. The presence of the bromine atom on the aromatic ring provides a reactive handle for further chemical modifications. chemimpex.com This dual functionality makes this compound a strategically important component in the design and synthesis of novel peptides with tailored properties. chemimpex.com Its incorporation can enhance the biological activity of the resulting peptide and is particularly relevant in the development of new drug candidates. chemimpex.com
Enabling Introduction of Functional Groups
The bromine atom on the phenyl ring of this compound serves as a key site for post-synthetic modification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. This capability is crucial for creating libraries of peptide analogues with diverse functionalities, which can then be screened for desired biological activities. The ability to introduce new chemical groups facilitates the optimization of lead compounds in drug discovery and the development of probes for studying biological processes. uochb.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDYESOPLBQIR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426509 | |
| Record name | Boc-3-bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261360-77-4 | |
| Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261360-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-3-bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc 3 Bromo D Phenylalanine and Its Derivatives
General Principles of N-Boc Protection of Amino Acids
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amino function of amino acids in organic synthesis, particularly in the creation of peptides. genscript.commasterorganicchemistry.com Its function is to temporarily shield the highly nucleophilic and basic amino group, preventing it from engaging in undesired reactions while other chemical transformations are carried out on the molecule. genscript.comchemistrysteps.com This control is fundamental to the stepwise construction of peptide chains. genscript.com
Mechanisms of Boc Group Introduction
The most prevalent method for introducing the Boc protecting group onto an amine involves the use of di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). genscript.commasterorganicchemistry.com The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. masterorganicchemistry.comlibretexts.org
The mechanism proceeds as follows:
The nucleophilic nitrogen of the amino acid attacks a carbonyl group of the (Boc)₂O molecule. masterorganicchemistry.com
This forms a tetrahedral intermediate. masterorganicchemistry.com
The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. libretexts.org
This leaving group can subsequently decompose into carbon dioxide (CO₂) and tert-butoxide, which is a strong enough base to deprotonate the newly formed carbamate, driving the reaction to completion. total-synthesis.com
This reaction is often performed in the presence of a base, such as sodium hydroxide (B78521), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), particularly when dealing with amino acids, to neutralize the resulting acidic proton and facilitate the reaction. total-synthesis.comorganic-chemistry.orgwikipedia.org
| Reagent | Conditions | Notes |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Often used with a base (e.g., NaOH, triethylamine, DMAP) in aqueous or organic solvents like acetonitrile (B52724). organic-chemistry.orgwikipedia.org | The most common and efficient reagent for Boc protection. total-synthesis.com |
| tert-Butoxycarbonyl chloride (BocCl) | Generated in situ at low temperatures (e.g., -74 °C) from tert-butyl alcohol and phosgene. thieme-connect.com | Suitable for large-scale preparations, especially for hindered amino acids. thieme-connect.com |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | A stable, crystalline reagent. | An alternative activating agent for introducing the Boc group. total-synthesis.com |
Stability and Orthogonal Protection Strategies
The Boc group exhibits stability across a wide range of chemical conditions, which is a key factor in its utility. It is notably resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions used to cleave other protecting groups like the benzyloxycarbonyl (Cbz) group. total-synthesis.comorganic-chemistry.orgrsc.org
This stability is central to the concept of "orthogonal protection," a strategy that allows for the selective removal of one type of protecting group in the presence of others. organic-chemistry.org Since the Boc group is labile to acid, it can be used in conjunction with groups that are removed under different conditions. organic-chemistry.org This enables chemists to deprotect specific sites on a complex molecule for further reaction while other parts remain shielded. organic-chemistry.org
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Boc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) organic-chemistry.orgamericanpeptidesociety.org | Yes. Boc is stable to base; Fmoc is stable to acid. total-synthesis.comorganic-chemistry.org |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd) or strong acids. masterorganicchemistry.comtotal-synthesis.comrsc.org | Yes. Boc is stable to hydrogenolysis. total-synthesis.comrsc.org |
| Allyloxycarbonyl | Alloc | Transition metal catalysis (e.g., Pd(0)) total-synthesis.com | Yes. Boc is stable to these conditions. organic-chemistry.org |
| Benzyl (B1604629) ethers (for side chains) | Bzl | Strong acid (e.g., HF) or hydrogenolysis. peptide.com | Partial (not truly orthogonal). Bzl requires much stronger acid than Boc for cleavage. peptide.comiris-biotech.de |
Boc Deprotection Methods and Considerations
The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. genscript.commasterorganicchemistry.com The mild conditions required for this cleavage make it a versatile tool, compatible with many other functional groups within a molecule.
Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), are standard reagents for Boc deprotection. libretexts.orgwikipedia.org The mechanism involves the following steps:
The carbonyl oxygen of the Boc-carbamate is protonated by the strong acid. chemistrysteps.comcommonorganicchemistry.com
This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com
The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com
Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt (e.g., a TFA salt). peptide.comcommonorganicchemistry.com
Other acidic systems, such as hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297), can also be employed for Boc removal. wikipedia.org
A significant consideration during acidic Boc deprotection is the fate of the highly reactive tert-butyl carbocation generated in the process. peptide.comacsgcipr.org This electrophilic species can react with nucleophilic residues within the peptide or substrate, leading to unwanted side products. wikipedia.orgacsgcipr.org Amino acids with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to alkylation by the tert-butyl cation. peptide.comsigmaaldrich.com
To prevent these side reactions, "scavengers" are added to the cleavage mixture. wikipedia.orgsigmaaldrich.com These are nucleophilic compounds that are designed to trap the tert-butyl cation before it can react with the desired product. acsgcipr.org
| Scavenger | Purpose |
| Thioanisole | A common scavenger used to quench carbocations. wikipedia.orgsigmaaldrich.com |
| Anisole | Traps the tert-butyl cation. total-synthesis.com |
| 1,2-Ethanedithiol (EDT) | Particularly effective for protecting tryptophan and cysteine residues. sigmaaldrich.comresearchgate.net |
| Triisopropylsilane (TIS) | A carbocation scavenger commonly used in standard cleavage cocktails like TFA/TIS/Water. researchgate.net |
| Water | Can act as a scavenger and is often included in cleavage mixtures. sigmaaldrich.com |
| Phenol | Used to suppress side reactions, particularly with tyrosine. researchgate.net |
Acidic Cleavage (e.g., TFA)
Stereoselective Synthesis Approaches for D-Phenylalanine Derivatives
The synthesis of non-natural D-amino acids like D-phenylalanine derivatives is of great interest for pharmaceutical development, as their incorporation into peptides can confer resistance to enzymatic hydrolysis. nih.gov Several stereoselective methods have been developed to produce these compounds in high enantiomeric purity.
One powerful approach is the use of biocatalysis. Phenylalanine ammonia (B1221849) lyases (PALs), enzymes that typically catalyze the conversion of L-phenylalanine to cinnamic acid, can be engineered or used in cascade reactions to produce D-phenylalanine derivatives. nih.govnih.gov A chemoenzymatic one-pot system has been developed that couples the amination of a cinnamic acid derivative by a PAL with a deracemization process. nih.govwiley.com This process involves the stereoselective oxidation of the unwanted L-amino acid, followed by a non-selective reduction, ultimately leading to a high yield and excellent optical purity of the desired D-phenylalanine derivative. nih.gov D-amino acid transaminases (DAATs) also serve as effective biocatalysts, facilitating the stereoselective amination of α-keto acids to produce a variety of D-amino acids with high enantiomeric excess. mdpi.com
Asymmetric phase-transfer catalysis is another effective chemical method. nih.gov In this approach, a glycine (B1666218) Schiff base is alkylated with a substituted benzyl bromide (such as 3-bromobenzyl bromide) in the presence of a chiral phase-transfer catalyst, often derived from cinchona alkaloids. By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the phenylalanine derivative can be synthesized with high yield and enantioselectivity. nih.gov
Furthermore, asymmetric hydrogenation of dehydroamino acid precursors is a well-established method. acs.orgbeilstein-journals.org For instance, a substituted benzaldehyde (B42025) can be condensed with an N-acylglycine to form an azalactone, which is then hydrolyzed to a dehydroamino acid derivative. beilstein-journals.org The subsequent asymmetric hydrogenation of the carbon-carbon double bond using a chiral rhodium or ruthenium catalyst affords the desired chiral amino acid with high enantiomeric excess. acs.orgrsc.org
Enzymatic Methods (e.g., Phenylalanine Ammonia Lyase (PAL) Enzymes)
Phenylalanine Ammonia Lyases (PALs) are enzymes that catalyze the reversible hydroamination of cinnamic acids to form L-phenylalanines. wiley.com While their natural function produces the L-enantiomer, innovative multi-enzymatic cascade processes have been developed to synthesize D-phenylalanine derivatives in high yield and excellent optical purity from inexpensive cinnamic acid precursors. nih.govnih.gov
One such approach couples the amination reaction of a PAL enzyme with a chemoenzymatic deracemization process. wiley.com This one-pot system uses a PAL to convert a substituted cinnamic acid into a racemic or near-racemic mixture of the corresponding L- and D-phenylalanine. A second enzyme, an L-amino acid deaminase (LAAD) or a D-amino acid oxidase (DAAO), selectively acts on one enantiomer. For the synthesis of D-phenylalanines, a PAL is combined with a LAAD, which selectively deaminates the L-enantiomer back to the cinnamic acid derivative, allowing it to re-enter the PAL-catalyzed reaction cycle. dntb.gov.ua This dynamic kinetic resolution drives the reaction toward the accumulation of the desired D-enantiomer. nih.govnih.gov Researchers have successfully used this method to convert a range of cinnamic acids into optically pure D-phenylalanine derivatives. nih.gov
To enhance the efficiency of D-phenylalanine production, PAL enzymes have been engineered through directed evolution. For instance, variants of PAL from Anabaena variabilis (AvPAL) showed increased activity for the formation of D-p-NO₂-Phe. researchgate.net
Table 1: Chemoenzymatic Synthesis of D-Phenylalanine Derivatives using a PAL/LAAD Cascade
Chemo-enzymatic Hydroamination-Hydrodesulfurisation
A novel two-step chemo-enzymatic process has been developed for the stereoselective synthesis of aliphatic α-amino acids, which can be considered derivatives of the core phenylalanine structure. rsc.org This strategy circumvents a major limitation of PAL enzymes, which are typically restricted to arylalanine analogues. researchgate.netresearchgate.net
The process begins with the PAL-catalyzed hydroamination of thienylacrylic acids. researchgate.net These starting materials are readily accessible through the condensation of corresponding thienyl aldehydes. Engineered PAL enzymes are employed to ensure efficient conversion. The second step involves the hydrodesulfurization of the resulting thienyl-L-alanine's thiophene (B33073) ring using Raney nickel. rsc.org This chemical step reduces the thiophene to an aliphatic chain, yielding various linear and branched alkylalanines with perfect enantiopurity. researchgate.net This method effectively expands the substrate scope of PALs to the production of non-aromatic amino acids. researchgate.net
Hydantoinase Method for Enantiomerically Pure D-Phenylalanine Derivatives
The "hydantoinase process" is a well-established industrial method for producing optically pure D-amino acids from racemic 5-monosubstituted hydantoins. researchgate.netresearchgate.net This process typically involves a cascade of two or three enzymes. nih.gov
Enantioselective Hydrolysis : A D-specific hydantoinase (E.C. 3.5.2.2) selectively catalyzes the hydrolytic ring-opening of the D-enantiomer of the racemic hydantoin (B18101) substrate to form an N-carbamoyl-D-amino acid. researchgate.netptfarm.pl
Decarbamoylation : A D-specific N-carbamoylase (E.C. 3.5.1.77) then hydrolyzes the N-carbamoyl-D-amino acid to yield the desired free D-amino acid. researchgate.net Alternatively, the N-carbamoyl-D-amino acid can be converted to the final product via a chemical process like diazotization. ptfarm.pl
Racemization : The unreacted L-hydantoin from the first step is racemized back to the D,L-mixture, either spontaneously under the alkaline reaction conditions or by a third enzyme, hydantoin racemase. This allows for a theoretical yield of 100%. researchgate.netnih.gov
This method has been successfully used to obtain various enantiomerically pure D-phenylalanine derivatives by starting with the corresponding ring-substituted 5-benzylhydantoins. ptfarm.pl
Bromination Strategies for Phenylalanine Core
Introducing a bromine atom onto the aromatic ring of phenylalanine requires specific chemical strategies, as the amino acid moiety deactivates the ring towards electrophilic substitution.
Electrophilic Bromination of Aromatic Rings
Electrophilic bromination is the standard method for adding a bromine atom to an aromatic ring. The process involves an electrophilic bromine species (Br⁺), which attacks the electron-rich ring. acsgcipr.org For deactivated rings, such as in phenylalanine, the reaction requires activating conditions or more potent brominating agents.
Common reagents and conditions include:
N-Bromosuccinimide (NBS) with a Lewis Acid : While NBS alone may be insufficient, its combination with a Lewis acid catalyst, such as boron trifluoride monohydrate (BF₃·H₂O), provides a mild and effective system for brominating deactivated aromatic rings. nih.gov
Potassium Bromide (KBr) with an Oxidant : An environmentally friendly approach uses KBr as the bromine source in conjunction with an oxidant like orthoperiodic acid (H₅IO₆). organic-chemistry.org This system generates the electrophilic bromine in situ, avoiding the use of hazardous molecular bromine. organic-chemistry.org This reaction proceeds efficiently at room temperature in a dichloromethane-water solvent system. organic-chemistry.org
Challenges and Optimization in Bromination
The primary challenge in brominating the phenylalanine core is the electron-withdrawing nature of the amino acid side chain, which deactivates the phenyl ring and makes it resistant to electrophilic attack. nih.gov Using mild conditions, such as NBS without a catalyst, can result in no reaction. nih.gov Conversely, employing overly harsh acidic conditions can lead to the decomposition of the peptide or amino acid. nih.gov
Optimization is key to achieving successful bromination. The choice of solvent and catalyst is critical. For instance, in the bromination of a polymyxin (B74138) B peptide containing phenylalanine, boron trifluoride dihydrate served as both a solvent for the peptide and a Lewis-acid catalyst for the reaction with NBS, proceeding at room temperature to yield the monobrominated product. nih.gov The use of a biphasic solvent system, like dichloromethane-water, has also been shown to be optimal for the KBr/H₅IO₆ method. organic-chemistry.org
Synthesis of Boc-3-bromo-D-phenylalanine
The synthesis of the target compound, this compound, is a multi-step process that logically combines the methodologies described above. A plausible chemo-enzymatic route would involve the creation of 3-bromo-D-phenylalanine first, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group.
Preparation of the Precursor : The synthesis would begin with a brominated starting material, such as 3-bromobenzaldehyde. This aldehyde can be converted into the racemic 5-(3-bromobenzyl)hydantoin.
Enzymatic Resolution : The racemic 5-(3-bromobenzyl)hydantoin can then be subjected to the hydantoinase process. Using a D-hydantoinase and a D-carbamoylase, the racemic mixture is converted into enantiomerically pure 3-bromo-D-phenylalanine. researchgate.netptfarm.pl
Boc Protection : The final step is the protection of the amino group of 3-bromo-D-phenylalanine. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. chemicalbook.com A general method involves stirring the amino acid with Boc₂O in a solvent like ethanol, sometimes with a catalyst like guanidine (B92328) hydrochloride, to yield the N-Boc protected amino acid. chemicalbook.com
This sequence provides a targeted and efficient pathway to the desired chiral building block, leveraging the high selectivity of enzymes for the key stereochemical step and established chemical methods for the functional group manipulations.
Table 2: List of Chemical Compounds Mentioned
Protection of the Amino Group (N-Boc)
The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amino function of D-phenylalanine is a fundamental step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O. The reaction is generally performed under basic conditions, often in a mixed solvent system like dioxane and water, with a base such as sodium hydroxide or sodium bicarbonate. An alternative method involves using guanidine hydrochloride as a catalyst in ethanol, which can be an efficient approach. chemicalbook.com For amines with higher nucleophilicity, the reaction can sometimes proceed directly with (Boc)₂O in methanol without the need for an additional base. The Boc group is favored due to its stability under a variety of conditions, particularly basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.gov This orthogonal stability is crucial in multi-step peptide synthesis. organic-chemistry.org
Several reagents and catalysts have been explored to optimize the N-Boc protection. For instance, yttria-zirconia based Lewis acid catalysts have been shown to effectively promote the tert-butoxycarbonylation of amines, including amino acids like L-phenylalanine, offering mild reaction conditions and high yields. semanticscholar.org Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, can also catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org
| Reagent/Catalyst | Solvent System | Conditions | Outcome |
| Di-tert-butyl dicarbonate ((Boc)₂O) / Base (e.g., NaOH) | Dioxane/Water | Basic | Standard method for N-Boc protection. |
| (Boc)₂O / Guanidine hydrochloride | Ethanol | 35-40°C | Efficient protection of amino acids. chemicalbook.com |
| (Boc)₂O / Yttria-zirconia | - | Room Temp/Reflux | High yields for a variety of amines. semanticscholar.org |
| (Boc)₂O / Ionic Liquid | - | - | Excellent chemoselectivity. organic-chemistry.org |
Bromination of the Phenyl Ring at the Meta-Position
The introduction of a bromine atom at the meta-position (C-3) of the phenyl ring of Boc-D-phenylalanine is a key transformation. Electrophilic aromatic substitution is the common mechanism for this halogenation. Various brominating agents can be employed, such as molecular bromine (Br₂), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. The choice of solvent and reaction conditions is critical to control the regioselectivity and prevent side reactions. While direct bromination of phenylalanine derivatives is a known method, achieving specific isomerization can be challenging. sci-hub.se For instance, the synthesis of 4-Bromo-2-chloro-DL-phenylalanine involves the halogenation of a phenylalanine derivative using appropriate halogenating agents under controlled conditions.
Post-synthesis Purification Techniques
After the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and excess reagents. Common purification techniques include column chromatography and recrystallization. For Boc-protected amino acids that are obtained as oils, a specific crystallization method can be employed. This involves obtaining the oily product, adding seed crystals to induce solidification, and then slurrying with a weak polar solvent, followed by filtration and drying. google.com This method can improve the purity and stability of the final product. google.com In some automated synthesis approaches, a polymer-supported trisamine resin can be used to scavenge excess (Boc)₂O, followed by washing with a solvent like methanol. sigmaaldrich.com The purity of the final product is often confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). benthamdirect.com
Synthetic Routes for Related Halogenated Phenylalanine Derivatives
The synthesis of various halogenated phenylalanine derivatives is of significant interest due to their applications in medicinal chemistry and as probes for studying biological systems.
Synthesis of other Bromo-Phenylalanine Isomers
The synthesis of bromo-phenylalanine isomers other than the 3-bromo derivative, such as 2-bromo- and 4-bromo-phenylalanine, has been well-documented.
2-Bromo-L-phenylalanine: This isomer can be synthesized through methods like the direct bromination of L-phenylalanine using reagents such as N-bromosuccinimide. smolecule.com Another approach involves the reaction of phenylalanine with a brominated sulfoxide. smolecule.com The bromine atom in 2-bromo-L-phenylalanine can undergo nucleophilic substitution, for example, with sodium iodide to yield 2-iodo-L-phenylalanine. smolecule.com A copper(I)-assisted nucleophilic exchange reaction can also be used to synthesize 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, which can then be radiolabeled. nih.gov
4-Bromo-L-phenylalanine: The synthesis of this isomer can be achieved by the deacetylation of an (S)-acetyl-protected starting material in the presence of hydrochloric acid. guidechem.com It is a useful intermediate in organic synthesis. guidechem.com For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine has been reported starting from 3-bromo-4-fluorobenzaldehyde. beilstein-journals.org
Synthesis of Fluoro- and Iodo-Phenylalanine Derivatives
The synthesis of fluoro- and iodo-phenylalanine derivatives is crucial for various applications, including the development of radiopharmaceuticals for Positron Emission Tomography (PET). nih.gov
Fluoro-phenylalanine Derivatives: A variety of methods exist for synthesizing fluorinated phenylalanines. nih.gov The Negishi cross-coupling reaction between an organozinc iodide and an aryl halide, catalyzed by palladium, is a convenient method for preparing protected fluorinated phenylalanine analogues. nih.gov Another method involves the Stille coupling of protected N-Boc-2-bromophenylalanine to introduce a vinyl group, which can then be converted to a fluorinated derivative. nih.gov Direct α-fluorination of phenylalanine derivatives can be achieved using reagents like Selectfluor with a copper catalyst. nih.gov The synthesis of radiolabeled fluoro-phenylalanine, such as 2-[¹⁸F]-fluoro-ʟ-phenylalanine, often involves nucleophilic fluoride (B91410) exchange on a suitable precursor. nih.gov
Iodo-phenylalanine Derivatives: The synthesis of iodo-phenylalanine derivatives is often geared towards radiolabeling for medical imaging. nih.gov For example, no-carrier-added p-[¹²⁴I]iodo-L-phenylalanine can be synthesized via iododestannylation of a protected 4-(tri-n-butylstannyl)-L-phenylalanine precursor. nih.gov Another method involves a copper(I)-assisted nucleophilic exchange on the corresponding bromo-phenylalanine derivative. nih.gov The synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine has been optimized using a copper(I)-assisted nucleophilic halogen exchange, providing a high-yield route to this precursor for radiolabeling. nih.gov
| Halogenated Phenylalanine Derivative | Synthetic Method | Key Reagents/Catalysts |
| Fluoro-phenylalanine | Negishi Cross-Coupling | Pd(0) catalyst, Organozinc iodide |
| Fluoro-phenylalanine | Stille Coupling | Pd catalyst, Organotin reagent |
| Iodo-phenylalanine | Iododestannylation | Chloramine-T, Stannylated precursor |
| Iodo-phenylalanine | Nucleophilic Exchange | Cu(I) catalyst, Bromo-phenylalanine |
Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β²,²-amino Acid Derivatives
Recent research has focused on the development of enantioselective methods for synthesizing more complex halogenated amino acid derivatives. An ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones has been developed to produce a variety of α-halogenated α-aryl-β²,²-amino acid derivatives with high enantioselectivity. acs.orgnih.govjku.atacs.orgjku.at The use of Maruoka's spirocyclic binaphthyl-based ammonium salts as catalysts has been key to achieving high levels of stereocontrol in these reactions. acs.orgnih.govjku.atacs.orgjku.at These isoxazolidin-5-ones are versatile precursors to β²,²-amino acids. acs.orgjku.at
Advanced Synthetic Transformationsrsc.orgmdpi-res.com
The derivatization of this compound is largely dominated by advanced synthetic transformations that leverage the reactivity of the aryl bromide. These methods facilitate the construction of complex molecular architectures, which are often inaccessible through classical synthetic routes. Key among these are palladium-catalyzed cross-coupling reactions and strategic cycloadditions, which allow for the introduction of a wide array of functional groups and structural motifs.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds, and the bromo-substituent of this compound makes it an ideal substrate for such transformations. mdpi.com The Suzuki-Miyaura and Negishi couplings, in particular, offer high functional group tolerance and proceed under relatively mild conditions, making them suitable for use with protected amino acids. mdpi.comsci-hub.se These reactions enable the direct attachment of various aryl, heteroaryl, or alkyl groups to the phenyl ring, providing a powerful strategy for peptide diversification and the synthesis of non-proteinogenic amino acids. mdpi.com
A key strategy for utilizing this compound in Suzuki-Miyaura couplings is to first convert the bromo-substituent into a boronic acid or a more stable boronic ester derivative, such as a pinacol (B44631) boronate. This transformation effectively reverses the polarity of the reactive site, turning the electrophilic aryl bromide into a nucleophilic organoboron species. The process typically involves a palladium-catalyzed reaction with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govgoogle.com This approach converts the starting material into a versatile building block, N-Boc-3-(pinacolboron)-D-phenylalanine, which can then be coupled with a wide range of aryl or heteroaryl halides. nih.gov
Table 1: Representative Borylation of an Aryl Halide Phenylalanine Derivative
| Reactant | Reagent | Catalyst | Product | Reference |
|---|
This table illustrates a common borylation reaction on a similar substrate, demonstrating the general methodology applicable to this compound.
The Negishi cross-coupling provides a powerful method for forming C(sp³)–C(sp²) or C(sp²)–C(sp²) bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. sci-hub.sebeilstein-journals.org In this context, this compound serves as the aryl halide component, coupling with various organozinc reagents to introduce new substituents at the 3-position. beilstein-journals.org This method is particularly valuable for creating phenylalanine derivatives with alkyl or sterically hindered groups. researchgate.netsci-hub.se Research has demonstrated the successful coupling of organozinc derivatives of amino acids with aryl halides, and conversely, the coupling of halogenated amino acids with organozinc reagents. beilstein-journals.orgnih.gov
Table 2: Negishi Coupling for Phenylalanine Derivative Synthesis
| Aryl Halide | Organozinc Reagent | Catalyst | Resulting Product Core | Reference |
|---|---|---|---|---|
| 3-Bromobenzoic acid derivative | Organozinc homoenolate of alanine | Pd(0) catalyst | Phenylalanine derivative | beilstein-journals.orgnih.gov |
This table provides examples of Negishi couplings to synthesize amino acid derivatives, showcasing the versatility of the reaction.
Aryl and heteroaryl cyclic triolborates have emerged as highly effective coupling partners in Suzuki-Miyaura reactions. mdpi.com These air- and water-stable boronate "ate" complexes often exhibit enhanced reactivity compared to their corresponding boronic acids. mdpi-res.commdpi.com Research on N-Boc-4-iodo-L-phenylalanine has shown that its coupling with potassium aryl cyclic triolborates proceeds efficiently, even in slightly acidic media, which can be advantageous for substrates with base-sensitive functional groups. mdpi.comresearchgate.net This enhanced reactivity makes cyclic triolborates attractive reagents for the coupling with this compound to synthesize complex biaryl and heteroaryl phenylalanine derivatives. researchgate.net
Coupling with Organozinc Compounds and Aryl Halides
Diels-Alder Reactions for Phenylalanine Derivativesrsc.org
The Diels-Alder reaction offers a sophisticated approach to constructing highly functionalized and conformationally constrained phenylalanine derivatives. researchgate.netthieme-connect.com The general strategy involves the synthesis of a diene that incorporates an α-amino acid framework, which is then reacted with a dienophile in a [4+2] cycloaddition. clockss.org Subsequent oxidation or aromatization of the resulting cycloadduct yields polycyclic or highly substituted phenylalanine analogues. researchgate.net While this method typically builds the phenylalanine scaffold from simpler precursors rather than directly modifying this compound, it represents a key advanced methodology for accessing a diverse library of unique phenylalanine derivatives. researchgate.netclockss.org
Table 3: Diels-Alder Strategy for Phenylalanine Derivatives
| Diene Type | Dienophile Example | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Sulfolene-based diene equivalent | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Cycloaddition followed by aromatization | Highly substituted phenylalanine | researchgate.netclockss.org |
Preparation of Amidinophenylalanine Derivativesmdpi-res.com
Amidinophenylalanine derivatives are of significant interest in medicinal chemistry, often serving as mimics of arginine in peptide-based drugs. acs.org A practical synthetic route to 3-amidinophenylalanine derivatives can be envisioned starting from this compound. The synthesis would likely proceed through a two-step sequence. First, the aryl bromide is converted to a nitrile (cyanophenylalanine) via a palladium-catalyzed cyanation or a Rosenmund-von Braun reaction. Second, the nitrile functional group is transformed into an amidine. This transformation can be challenging but has been achieved through methods such as the Pinner reaction or by converting the nitrile to an amidoxime (B1450833) followed by reduction. researchgate.netthieme-connect.com This pathway provides direct access to valuable building blocks for the synthesis of non-natural peptides and peptidomimetics. researchgate.net
Applications in Organic Synthesis and Medicinal Chemistry
Boc-3-bromo-D-phenylalanine as a Key Building Block in Peptide Synthesis
The structure of this compound, with its protected amine group and reactive brominated ring, makes it an important building block in the synthesis of peptides. chemimpex.com The Boc group ensures that the amino group does not undergo unwanted reactions during the coupling of amino acids, while the bromine atom provides a site for further chemical modifications. chemimpex.comchemimpex.com
Solid-Phase Peptide Synthesis (SPPS) Compatibility
This compound is compatible with Solid-Phase Peptide Synthesis (SPPS), a widely used technique for creating peptides in a controlled and efficient manner. bachem.com In SPPS, the peptide is assembled step-by-step while attached to a solid resin support. bachem.com The use of a protecting group like Boc is crucial in this process to prevent the amino group of the amino acid from reacting with itself. peptide.com
The Boc protecting group is stable under the conditions required for peptide bond formation but can be selectively removed to allow the addition of the next amino acid in the sequence. chemimpex.comiris-biotech.de This selective deprotection is a key advantage of using Boc-protected amino acids in SPPS. chemimpex.com The entire process of coupling and deprotection can be automated, which allows for the rapid synthesis of custom peptides. iris-biotech.de
Role in the Development of Therapeutic Peptides
The incorporation of this compound into peptide chains is a strategy used in the development of new therapeutic peptides. chemimpex.comchemimpex.com The presence of the bromine atom can enhance the biological activity of the resulting peptide. chemimpex.comchemimpex.com For instance, the introduction of a bromine atom to the phenylalanine residue in the antibiotic polymyxin (B74138) has been shown to improve its activity against resistant bacterial strains. nih.gov
Furthermore, the D-configuration of this amino acid derivative is of particular interest. While most naturally occurring amino acids are in the L-form, the use of D-amino acids can increase the stability of peptides in the body by making them resistant to degradation by enzymes. nih.gov This enhanced stability is a desirable characteristic for therapeutic peptides. The synthesis of gemcitabine (B846) prodrugs with D-amino acids, including D-phenylalanine, has been explored to improve their enzymatic stability. nih.govmdpi.com
Drug Discovery and Development
This compound serves as a valuable starting material in drug discovery and development, contributing to the creation of novel compounds with therapeutic potential. chemimpex.com Its unique structural features allow for the design of molecules that can interact with specific biological targets.
Design of Inhibitors and Modulators Targeting Biological Pathways
The structure of this compound can be incorporated into molecules designed to inhibit or modulate the activity of enzymes and receptors involved in disease processes. For example, derivatives of phenylalanine have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), which are targets for anti-cancer drugs. acs.org The modification of the phenylalanine structure can lead to compounds with improved inhibitory activity. acs.org
The bromine atom on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. This can lead to the development of more potent and selective inhibitors.
Creation of Novel Compounds with Potential Bioactivities (e.g., Anti-cancer)
Researchers have utilized this compound and similar halogenated amino acids to synthesize new compounds with potential anti-cancer properties. chemimpex.com The introduction of a halogen atom can alter the electronic properties of the molecule, potentially enhancing its ability to interact with cancer-related targets.
For example, studies have shown that incorporating modified phenylalanine derivatives can lead to potent anti-cancer agents. acs.org The development of gemcitabine prodrugs using D-phenylalanine derivatives is one such strategy aimed at improving the delivery and efficacy of this anti-cancer drug. mdpi.com
Enhancement of Bioactivity and Selectivity through Structural Modification
The bromine atom in this compound provides a handle for further structural modifications, allowing chemists to fine-tune the properties of a molecule to enhance its bioactivity and selectivity. chemimpex.comlookchem.com Through chemical reactions such as cross-coupling, the bromine atom can be replaced with other functional groups to create a library of related compounds. beilstein-journals.org
This approach allows for the systematic exploration of the structure-activity relationship, which is the relationship between the chemical structure of a molecule and its biological activity. By making small changes to the structure, researchers can identify modifications that lead to improved potency and a better selectivity profile, meaning the compound is more active against its intended target and has fewer off-target effects. For instance, modifying the phenylalanine component of a compound has been shown to influence its inhibitory effect on different classes of histone deacetylase enzymes. acs.org
Use in Peptidomimetics for Improved Pharmacokinetics and Proteolytic Resistance
Peptides, while promising as therapeutic agents, often face challenges such as poor metabolic stability and conformational flexibility. diva-portal.orgnih.gov Peptidomimetics, molecules that mimic the structure and function of peptides but with modified backbones, are designed to overcome these limitations. diva-portal.org The incorporation of non-canonical amino acids like this compound is a key strategy in the development of these enhanced molecules. nih.gov
The introduction of D-amino acids, such as the D-enantiomer of 3-bromophenylalanine, can significantly increase resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. nih.gov This increased stability is crucial for improving the pharmacokinetic profile of a drug, allowing it to remain active in the body for a longer period. diva-portal.org Furthermore, the bromine substituent can be leveraged for further chemical modifications, enabling the creation of macrocyclic peptidomimetics which exhibit enhanced stability and defined secondary structures. nih.govgoogle.comgoogle.com
| Modification | Observed Effect | Reference |
|---|---|---|
| Incorporation of D-amino acids | Increased resistance to proteolytic degradation | nih.gov |
| Use of halogenated phenylalanine | Potential for enhanced biological activity | chemimpex.com |
| Macrocyclization | Improved stability and defined secondary structure | nih.govgoogle.comgoogle.com |
Application in Antiviral Activity Studies
The quest for novel antiviral agents has led researchers to explore a wide range of molecular scaffolds, including phenylalanine derivatives. Studies have shown that modifications to the phenylalanine structure can lead to potent antiviral activity, particularly against HIV-1. nih.govmdpi.com For instance, research into HIV-1 capsid inhibitors has utilized derivatives of phenylalanine to develop compounds that interfere with the viral lifecycle. nih.gov
One study highlighted that dimerized phenylalanine derivatives demonstrated greater potency than their monomeric counterparts. nih.gov Furthermore, the inclusion of halogen substituents, such as fluorine, was found to be beneficial for antiviral activity. nih.gov While these studies primarily focused on fluorinated and other derivatives, the principles can be extended to brominated compounds like this compound, suggesting its potential as a scaffold for developing new antiviral drugs. Another area of antiviral research where phenylalanine derivatives have been employed is in the development of prodrugs against viruses like Varicella Zoster Virus (VZV). acs.org In one study, L-phenylalanine was used to create an ester prodrug of an antiviral agent, which showed potent anti-VZV activity. acs.org Interestingly, the corresponding D-amino acid analogue exhibited a significant drop in antiviral activity, underscoring the importance of stereochemistry in drug design. acs.org
| Study Focus | Key Finding | Compound Type | Reference |
|---|---|---|---|
| HIV-1 Capsid Inhibitors | Dimerized derivatives and halogenation enhance antiviral activity. | Fluorinated phenylalanine derivatives | nih.gov |
| VZV Prodrugs | L-phenylalanine ester prodrug showed potent activity, while the D-isomer was less active. | L- and D-phenylalanine ester prodrugs | acs.org |
Neuroprotective Actions of Halogenated Phenylalanine Derivatives
Halogenated derivatives of phenylalanine have emerged as a promising class of neuroprotective agents. Research has demonstrated that these compounds can protect the brain during conditions characterized by the overactivation of glutamate (B1630785) receptors, such as in brain ischemia. ahajournals.orgahajournals.orgnih.gov
One notable study investigated the effects of 3,5-dibromo-L-tyrosine (DBrT), a halogenated derivative of L-phenylalanine, in both in vitro and in vivo models of brain ischemia. ahajournals.orgnih.gov The study found that DBrT significantly reduced neuronal damage and improved neurological outcomes in rats. ahajournals.orgnih.gov The neuroprotective effect is believed to be mediated by the modulation of excitatory glutamatergic synaptic transmission. ahajournals.orgnih.gov While this research focused on a derivative of L-tyrosine, the findings highlight the potential of halogenated aromatic amino acids, including derivatives of D-phenylalanine, in the development of treatments for neurological disorders. chemimpex.com
| Compound | Model | Observed Effect | Reference |
|---|---|---|---|
| 3,5-dibromo-L-tyrosine (DBrT) | In vitro (oxygen glucose deprivation) | Significantly reduced LDH release | ahajournals.orgnih.gov |
| 3,5-dibromo-L-tyrosine (DBrT) | In vivo (transient MCAO in rats) | Decreased brain infarct volume and neurological deficit score | ahajournals.orgnih.gov |
Bioconjugation and Imaging Applications
The unique chemical properties of this compound make it a valuable tool for bioconjugation, the process of linking molecules to proteins or other biomolecules. chemimpex.comchemimpex.com This is a critical technique in targeted therapy and diagnostics.
Attachment of Biomolecules to Drugs or Imaging Agents
The bromine atom on the phenyl ring of this compound provides a reactive handle for attaching drugs or imaging agents to biomolecules. chemimpex.comchemimpex.com This allows for the creation of targeted drug delivery systems, where a therapeutic agent is specifically directed to its site of action, potentially increasing efficacy and reducing side effects. chemimpex.com The Boc protecting group ensures that the amino group does not interfere with the conjugation reactions, allowing for precise chemical modifications. chemimpex.com
Facilitation of Imaging Techniques through Halogen Incorporation
The incorporation of halogens, such as bromine or iodine, into biomolecules can facilitate various imaging techniques. chemimpex.com For example, iodinated amino acid derivatives are used in peptide synthesis to enhance the biological activity and stability of peptides, and can also serve as contrast agents in imaging. chemimpex.com While bromine is not as commonly used as iodine for imaging, the principle of using halogenated compounds for this purpose is well-established. The presence of the bromine atom in this compound could potentially be exploited for certain analytical and imaging applications.
Protein Engineering and Biochemical Studies
This compound and its analogs are also employed in protein engineering and biochemical studies to introduce specific functionalities into proteins and to probe protein structure and function. The site-specific incorporation of non-canonical amino acids allows for precise control over protein properties.
Modification of Proteins for Enhanced Properties
The incorporation of unnatural amino acids like this compound into proteins is a key strategy in protein engineering to create novel proteins with enhanced or altered properties. The D-enantiomer configuration, in particular, is resistant to degradation by enzymes that typically break down proteins, which can improve metabolic stability. nih.gov
Researchers utilize these modified amino acids to introduce specific functional groups that can alter a protein's structure, stability, and function. The bromine atom on the phenyl ring of this compound can modify the electronic and steric properties of the amino acid, which in turn can influence protein folding and stability. This modification can lead to proteins with enhanced catalytic activity or improved binding affinity for specific targets.
One advanced method for incorporating such amino acids is through the use of modified bacterial ribosomes. nih.gov Studies have demonstrated the successful incorporation of related compounds, such as β³-(p-bromo)phenylalanine, into proteins like dihydrofolate reductase (DHFR) using these specialized cellular systems. nih.gov This site-specific insertion allows for the creation of proteins with unique conformational properties and improved metabolic stability, which are highly desirable traits for therapeutic proteins and industrial enzymes. nih.gov
| Modification Strategy | Unnatural Amino Acid Example | Resulting Enhancement | Reference |
|---|---|---|---|
| Site-specific incorporation | β³-(p-bromo)phenylalanine | Improved metabolic stability, altered protein conformation | nih.gov |
| Introduction of functional groups | Phenylalanine derivatives with hydrophobic side chains | Enhanced enzyme catalytic efficiency and substrate selectivity | |
| Peptide engineering | D-amino acids | Resistance to enzymatic degradation |
Investigation of Protein Interactions and Enzyme Activity
Bromo-substituted phenylalanine derivatives, including the Boc-protected D-form, are instrumental in studying protein-protein interactions, protein folding, and enzyme mechanisms. chemimpex.comchemimpex.com The bromine atom serves as a useful probe due to its unique properties, allowing researchers to gain insights into complex biological processes. chemimpex.com
By incorporating this compound into a peptide sequence, scientists can explore how this modification affects the peptide's ability to bind to its biological target. This is a critical aspect of structure-activity relationship (SAR) studies in drug development, helping to optimize the efficacy and selectivity of new drug candidates.
Furthermore, these compounds are employed in biochemical research to investigate enzyme activity. chemimpex.com For example, studies on phenylalanine dehydrogenase (PheDH) have shown that the enzyme's activity can be influenced by substituents on the phenyl ring of its substrate. researchgate.net Engineered variants of PheDH have demonstrated improved catalytic activity towards para-bromo-L-phenylalanine, indicating that the position of the bromine atom is crucial for enzyme recognition and turnover. researchgate.net Such studies are vital for understanding metabolic pathways and for the development of enzyme-based biotechnological applications. chemimpex.com
| Research Area | Application of Bromo-Phenylalanine Derivatives | Key Findings/Objectives | Reference |
|---|---|---|---|
| Protein-Protein Interactions | Incorporation into bioactive peptides | To understand how the modification affects binding to biological targets | chemimpex.com |
| Enzyme Mechanism | Use as substrates for enzymes like Phenylalanine Dehydrogenase (PheDH) | To study substrate specificity and improve catalytic efficiency through enzyme engineering | researchgate.net |
| Structure-Activity Relationship (SAR) | Building block in the synthesis of drug candidates | To create novel compounds with specific biological activities for therapeutic use | chemimpex.com |
| Protein Folding | Used to study how specific residues influence the overall protein structure | To gain insights into the principles of protein folding and stability |
Probing Structure by NMR Techniques (with Fluorinated Analogs)
While this compound itself is not a fluorinated analog, it is part of a broader class of halogenated amino acids used to probe protein structure and interactions. The principles applied to fluorinated analogs are often relevant to other halogenated versions. Specifically, the incorporation of fluorinated amino acids into proteins provides a powerful tool for structural analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgbeilstein-journals.orgnih.gov
¹⁹F NMR is a highly sensitive technique for studying protein structure, dynamics, and interactions with ligands. acs.org Fluorine has a 100% natural abundance, a spin of ½, and its chemical shift is extremely sensitive to the local chemical environment, making it an excellent probe. acs.org By replacing a standard amino acid with a fluorinated analog, researchers can introduce an NMR-active reporter group into the protein of interest. beilstein-journals.org
The synthesis of fluorinated phenylalanine often involves precursors like bromo-fluorobenzaldehyde, highlighting the chemical link between brominated and fluorinated compounds. beilstein-journals.org Cross-coupling reactions can be used to prepare protected fluorinated phenylalanine analogs from brominated precursors. nih.gov Once incorporated into a protein, these fluorinated probes can be used to study conformational changes, protein-protein interactions, and the binding of small molecule ligands, which is crucial for drug discovery. acs.orgbeilstein-journals.org The insights gained from these NMR studies help to build a detailed picture of a protein's function at the molecular level.
Analytical and Spectroscopic Characterization Excluding Basic Compound Identification Data
Techniques for Purity Validation
The verification of chemical purity is a foundational step in the characterization of Boc-3-bromo-D-phenylalanine. Chromatographic methods are paramount in this regard, offering high-resolution separation of the target compound from potential impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For Boc-protected amino acids, reversed-phase HPLC is commonly utilized.
In a typical setup, a C18 column is employed as the stationary phase, which is nonpolar. The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid or trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient of the organic solvent is adjusted to achieve optimal separation. The purity of the sample is determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all observed peaks. For instance, a purity level of 95% for Boc-3-bromo-L-phenylalanine has been reported, indicating the presence of minor impurities. vwr.comfishersci.at
Table 1: Illustrative HPLC Conditions for Purity Analysis of Boc-Amino Acid Derivatives
| Parameter | Condition | Purpose |
| Column | C18 (Reversed-Phase) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | The gradient of acetonitrile allows for the elution of compounds with varying polarities. Formic acid helps to protonate the carboxylic acid group and improve peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, influencing resolution and analysis time. |
| Detection | UV at 254 nm | The aromatic phenyl ring in the molecule allows for sensitive detection by UV absorbance. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of reactions and assessing the purity of a sample. nih.govlibretexts.org For this compound, TLC is performed on a silica (B1680970) gel plate (GF254), which serves as the polar stationary phase. nih.gov
A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727), is chosen to achieve good separation. The components of the sample migrate up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. After development, the plate is visualized under UV light (at 254 nm), where the compound appears as a dark spot against a fluorescent background. nih.gov The presence of multiple spots indicates impurities. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification.
Spectroscopic Methods for Structural Elucidation
While chromatography validates purity, spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. unina.it
¹H NMR (Proton NMR) would reveal the number of different types of protons and their neighboring environments. Key signals would include those for the tert-butyl group of the Boc protecting group, the methine proton at the alpha-carbon, the methylene (B1212753) protons of the side chain, and the aromatic protons on the brominated phenyl ring.
¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. chemicalbook.commdpi.com Characteristic signals would be expected for the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the tert-butyl group, the alpha-carbon, the methylene carbon, and the carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic shift.
Chirality and Enantiomeric Purity Assessment
Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. acs.orgsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. sigmaaldrich.com For amino acid derivatives, CSPs based on macrocyclic glycopeptides or polysaccharides are often employed. sigmaaldrich.comresearchgate.net
The separation of enantiomers allows for their individual quantification, typically by integrating the peak areas in the chromatogram. The enantiomeric excess can then be calculated. For example, in the synthesis of related phenylalanine derivatives, chiral HPLC has been used to confirm e.e. values greater than 99%. nih.gov
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity of Phenylalanine Derivatives
| Parameter | Condition | Purpose |
| Column | Chiralpak OD-H, AD-H, or IA | These are polysaccharide-based chiral stationary phases known for their broad applicability in separating enantiomers. mdpi.com |
| Mobile Phase | n-Hexane/Isopropanol | A common mobile phase for normal-phase chiral separations, allowing for differential interaction of enantiomers with the CSP. mdpi.com |
| Flow Rate | 0.5 - 1.2 mL/min | Optimized to achieve baseline separation of the enantiomeric peaks. mdpi.comorgsyn.org |
| Detection | UV at 220 nm or 254 nm | Wavelengths suitable for detecting the aromatic chromophore of the phenylalanine derivative. |
Chiral TLC
While less common than chiral HPLC for quantitative analysis, chiral TLC can be used for the qualitative assessment of enantiomeric purity. renyi.hu This method involves using a TLC plate that has been impregnated with a chiral selector or by using a chiral additive in the mobile phase. The differential interaction of the enantiomers with the chiral environment can lead to the separation of the spots, allowing for a visual estimation of the presence of the other enantiomer. For instance, a study on a related compound showed only one enantiomer was visible on a chiral TLC plate. renyi.hu
Future Research Directions and Translational Potential
Design of Novel Amino Acids with Enhanced Properties
A significant future direction lies in using Boc-3-bromo-D-phenylalanine as a scaffold for designing new non-canonical amino acids. The bromine atom on the phenyl ring is not just a steric and electronic modifier but also a versatile chemical handle. Researchers can leverage this handle for cross-coupling reactions to introduce a wide array of functional groups, thereby creating a library of novel phenylalanine analogs with tailored properties. For instance, comparing 3-bromo-D-phenylalanine derivatives with other halogenated versions, such as 5-fluoro-D-phenylalanine, reveals how different substituents can alter reactivity and binding properties. smolecule.com This strategic modification allows for the fine-tuning of an amino acid's characteristics to enhance peptide stability, binding affinity, or biological activity. The bromine atom's ability to participate in various substitution reactions makes it a key feature for synthetic elaboration.
Identification of High-Affinity Peptide Sequences Containing Modified Amino Acids
The incorporation of this compound into peptide synthesis is a critical strategy for discovering new bioactive peptides. Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols facilitates its inclusion in peptide libraries. By systematically replacing natural amino acids with this modified residue, researchers can screen these libraries to identify peptide sequences with high affinity and selectivity for specific biological targets, such as receptors or enzymes. The unique steric and electronic properties conferred by the bromo-phenyl group can lead to novel binding interactions that are not achievable with the 20 proteinogenic amino acids, thus unlocking new therapeutic and diagnostic possibilities.
Exploration of Structure-Activity Relationships in Bioactive Compounds
This compound is an invaluable tool for conducting detailed structure-activity relationship (SAR) studies. By incorporating this analog into a known bioactive peptide or small molecule, scientists can probe the importance of the phenyl ring's electronic and steric environment for biological function. The bromine atom serves as a well-defined modification, and any resulting change in activity provides direct insight into the molecular recognition requirements of the target. For example, the presence of bromine can affect binding properties differently than other functional groups. smolecule.com These SAR studies are fundamental to medicinal chemistry, guiding the rational design of more potent and selective drug candidates.
Optimization of Biocatalysts for Asymmetric Synthesis
While chemical synthesis routes for this compound exist, a significant area for future research is the development and optimization of biocatalysts for its asymmetric synthesis. Producing enantiomerically pure non-natural amino acids like the D-form of 3-bromophenylalanine can be challenging and costly. Research into engineering enzymes, such as transaminases or ammonia (B1221849) lyases, could provide a more efficient and environmentally friendly "green" chemistry approach. The use of the D-enantiomer is particularly relevant for studying enzymatic selectivity and for creating peptides that are resistant to degradation by natural proteases. Advancing novel catalytic approaches in asymmetric synthesis is crucial for making these valuable building blocks more accessible for research and development. smolecule.com
Development of New Therapeutic Strategies Targeting Specific Biological Pathways
The development of peptides and peptidomimetics containing this compound holds promise for creating new therapeutic strategies. Peptides incorporating this amino acid can be designed to target specific biological pathways implicated in disease. For instance, the structural similarity of the parent amino acid to natural neurotransmitters has spurred interest in neuroscience applications, potentially leading to new treatments for neurological disorders. By serving as a precursor for complex bioactive compounds, this modified amino acid can be a key component in the development of drugs that modulate protein-protein interactions or inhibit enzymes with high specificity.
Advancement in Drug Delivery Systems Utilizing Modified Peptides
There is significant potential for this compound in the advancement of drug delivery systems. vwr.com Contemporary research in bioconjugation chemistry has identified the compound as an excellent candidate for developing targeted drug delivery platforms. The bromine atom can act as a reactive site for attaching therapeutic agents, imaging agents, or targeting moieties. Peptides containing this residue can be engineered to improve the solubility, stability, and cell-penetrating capabilities of a conjugated drug. This approach allows for the creation of sophisticated systems that can deliver a therapeutic payload specifically to diseased cells or tissues, enhancing efficacy and minimizing off-target effects.
Research Applications Summary
| Research Area | Role of this compound | Potential Outcome |
| Novel Amino Acid Design | Serves as a chemical scaffold for further modification via its bromine handle. | Creation of new amino acids with tailored electronic and steric properties. |
| High-Affinity Peptide Identification | Incorporation into peptide libraries for screening. | Discovery of novel peptides with high selectivity for biological targets. |
| Structure-Activity Relationships | Used as a probe to understand molecular recognition in bioactive compounds. smolecule.com | Rational design of more potent and selective therapeutic agents. |
| Biocatalyst Optimization | A target molecule for developing efficient, stereoselective enzymatic synthesis routes. smolecule.com | Greener, more cost-effective production of enantiomerically pure amino acids. |
| New Therapeutic Strategies | Building block for peptidomimetics targeting specific disease pathways. | Development of novel drugs for conditions like neurological disorders. |
| Advanced Drug Delivery | A component in bioconjugation for creating targeted delivery systems. vwr.com | Enhanced drug efficacy and reduced side effects through targeted therapy. |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the Boc-protected 3-bromo-D-phenylalanine moiety into peptide chains?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The Boc group is stable under basic SPPS conditions but requires acidic deprotection (e.g., TFA). Bromine at the 3-position may sterically hinder coupling; optimize with activators like HATU/DIPEA in DMF .
- Characterization : Confirm regiochemistry via -NMR (aromatic proton splitting patterns) and mass spectrometry (e.g., ESI-MS). Compare retention times with standards using reverse-phase HPLC .
Q. How can enantiomeric purity of Boc-3-bromo-D-phenylalanine be validated during synthesis?
- Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase. Validate against L-enantiomer standards. Circular dichroism (CD) spectroscopy can further confirm optical activity .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and LC-MS. Bromine substituents may increase susceptibility to nucleophilic aromatic substitution under basic conditions .
Advanced Research Questions
Q. How does the 3-bromo substituent influence electronic dynamics in Boc-protected phenylalanine derivatives?
- Methodology : Use attosecond transient absorption spectroscopy to track electron localization and charge migration after photoexcitation. Compare with non-brominated analogs (e.g., Boc-D-phenylalanine) to isolate halogen effects . Theoretical modeling (TD-DFT) can predict orbital interactions and validate experimental data .
Q. What experimental designs mitigate cross-reactivity of this compound in molecularly imprinted polymers (MIPs)?
- Methodology : Perform batch rebinding assays with radiolabeled or fluorescently tagged enantiomers. Use Scatchard analysis to quantify binding heterogeneity and identify non-specific interactions. Optimize MIP crosslinker ratios (e.g., ethylene glycol dimethacrylate) to enhance selectivity for the D-enantiomer .
Q. How can contradictory data on bromophenylalanine’s reactivity in Suzuki-Miyaura couplings be resolved?
- Methodology : Systematically vary reaction conditions (catalyst: Pd(PPh) vs. PdCl(dppf)), bases (NaCO vs. CsCO), and solvents (THF vs. DMF). Monitor boronic acid compatibility via -NMR to rule out side reactions. Reference kinetic studies in for aryl halide activation trends .
Q. What strategies enhance the incorporation of this compound into structurally sensitive peptide motifs?
- Methodology : Introduce the residue during late-stage SPPS to minimize exposure to repetitive deprotection cycles. Use microwave-assisted synthesis to reduce aggregation. Pair with orthogonal protecting groups (e.g., Alloc for lysine) to prevent bromine-mediated side reactions .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported -NMR chemical shifts for this compound?
- Methodology : Replicate measurements using deuterated DMSO or CDCl with internal TMS standards. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare datasets from , and 22 to identify solvent- or concentration-dependent shifts .
Safety & Handling
Q. What precautions are necessary for handling this compound in electrophilic environments?
- Methodology : Store under inert gas (argon) at –20°C to prevent bromine displacement. Use fume hoods and PPE during synthesis. Monitor for HBr release during acidic deprotection via gas detection tubes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
